molecular formula C13H13NO4 B8622594 Methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate

Methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate

Cat. No. B8622594
M. Wt: 247.25 g/mol
InChI Key: RSROMXMQWVWHSU-UHFFFAOYSA-N
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Patent
US07687526B2

Procedure details

A mixture of M11.4 (2.1 mmol), p-toluenesulfonic acid monohydrate (0.57 mmol) in MeOH (15 mL) was stirred at room temperature for 1.5 hours. After it was quenched with NaHCO3 (aqueous) solution, MeOH was removed by rotary evaporator. The residue was extracted with EtOAc, and the combined organic phase was washed with brine, dried over anhydrous sodium sulfate, and filtered through short plug of silica gel. After removing solvent, compound M11 was obtained. MS ESI (pos.) m/e 248.1 (M+H). 1H NMR (500 MHz) (DMSO-d6) δ 9.04 (s, 1H); 7.99 (s, 1H); 7.14 (s, 1H); 7.05 (m, 2H); 6.72 (m, 2H); 4.49-4.52 (m, 1H); 3.57 (s, 1H); 3.22-3.27 (m, 1H); 2.89-2.94 (m, 1H).
Name
M11.4
Quantity
2.1 mmol
Type
reactant
Reaction Step One
Quantity
0.57 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH:6]([C:12]1[CH:17]=[CH:16][C:15]([O:18]C2CCCCO2)=[CH:14][CH:13]=1)[CH2:7][C:8]([O:10][CH3:11])=[O:9].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[OH:18][C:15]1[CH:16]=[CH:17][C:12]([CH:6]([C:2]2[O:1][CH:5]=[CH:4][N:3]=2)[CH2:7][C:8]([O:10][CH3:11])=[O:9])=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
M11.4
Quantity
2.1 mmol
Type
reactant
Smiles
O1C(=NC=C1)C(CC(=O)OC)C1=CC=C(C=C1)OC1OCCCC1
Name
Quantity
0.57 mmol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After it was quenched with NaHCO3 (aqueous) solution, MeOH
CUSTOM
Type
CUSTOM
Details
was removed by rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with EtOAc
WASH
Type
WASH
Details
the combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through short plug of silica gel
CUSTOM
Type
CUSTOM
Details
After removing solvent
CUSTOM
Type
CUSTOM
Details
compound M11 was obtained

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
OC1=CC=C(C=C1)C(CC(=O)OC)C=1OC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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